
4-Chloro-6-methoxy-5-methylpyrimidine
Descripción general
Descripción
The compound "4-Chloro-6-methoxy-5-methylpyrimidine" is a pyrimidine derivative that is of interest due to its potential applications in pharmaceuticals and as an intermediate in chemical syntheses. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and conditions that need to be optimized for yield and purity. For instance, the synthesis of related compounds such as 4,6-dichloro-2-methylpyrimidine involves cyclization and chlorination steps starting from acetamidine hydrochloride and dimethyl malonate, with conditions optimized through orthogonal testing . Another related compound, 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine, is synthesized via cyclization and halogenation starting from diethyl-2-(2-methoxyphenoxy)malonate . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "4-Chloro-6-methoxy-5-methylpyrimidine."
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often investigated using spectroscopic methods such as FT-IR, FT-Raman, NMR, and X-ray crystallography. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was determined by single-crystal X-ray diffraction, revealing details about the arrangement of atoms and the presence of disorder in the crystal lattice . Similarly, the structure of 4-chloro-6-methoxypyrimidin-2-amine was analyzed in combination with succinic acid, showing how hydrogen bonding can influence the crystal packing .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are often used to introduce different substituents onto the pyrimidine ring. For instance, the synthesis of new 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives involved the preparation of intermediates that were further reacted with tert-butylcyanoacetate to introduce various substituents at the 6-position of the pyrimidine ring . These reactions are crucial for the modification of the pyrimidine core to obtain compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as Density Functional Theory (DFT), can predict properties like molecular stability, charge distribution, and reactivity. For example, DFT and molecular docking studies on a related compound suggested its potential as an antihypertensive agent due to its interaction with the I1 imidazoline receptor . Additionally, the effects of solvents on the optical properties of these compounds can be studied through UV-vis absorption and fluorescence spectroscopy, as demonstrated for 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .
Aplicaciones Científicas De Investigación
1. Molecular Structure Analysis and Biological Activity
4-Chloro-6-methoxy-5-methylpyrimidine has been studied for its molecular structure using various experimental and theoretical techniques. These studies include analyzing its molecular structure through FT-IR, FT-Raman, NMR, and DFT methods. The compound has been investigated for potential biological activities, such as exhibiting anti-hypertensive effects, by conducting molecular docking studies with different proteins for ligand and quantum mechanical calculations (Aayisha et al., 2019).
2. Synthesis of Derivatives
Research on 4-Chloro-6-methoxy-5-methylpyrimidine includes the synthesis of new derivatives. For example, the synthesis of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives with various substituents at the 6-position of the pyrimidine ring, showcasing its versatility as a chemical compound in synthetic chemistry (Kim & Han, 1996).
3. Antiviral Activity
In the field of medicinal chemistry, 4-Chloro-6-methoxy-5-methylpyrimidine derivatives have been explored for antiviral activity. Studies have shown that certain derivatives can inhibit retrovirus replication in cell culture, indicating potential use in treating viral infections (Hocková et al., 2003).
4. Synthesis and Process Research
This compound is an important intermediate in the synthesis of anticancer drugs, such as dasatinib. Research has been conducted on optimizing the synthesis process, including exploring different reaction conditions to enhance yield and efficiency (Guo Lei-ming, 2012).
5. X-Ray and DFT Study
The crystal and molecular structures of derivatives of 4-Chloro-6-methoxy-5-methylpyrimidine have been reported, demonstrating its relevance in crystallography and material science. These studies contribute to the understanding of its structural properties and potential applications in various fields (Richter et al., 2023).
6. Pharmaceutical and Explosive Industries
4-Chloro-6-methoxy-5-methylpyrimidine serves as a precursor in the production of high-value products in both pharmaceutical and explosive industries. Research on its process chemistry has focused on developing economical and efficient methods for its production, underlining its industrial significance (Patil et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mode of Action
It’s likely that the compound interacts with its targets through chemical reactions, given its use in organic synthesis .
Biochemical Pathways
As an intermediate in organic synthesis, it may participate in various reactions leading to the formation of different compounds .
Result of Action
Given its role as an intermediate in organic synthesis, it’s likely that its primary effect is the formation of other compounds .
Action Environment
It’s known that the compound is slightly soluble in water and should be stored in a cool, dry place .
Propiedades
IUPAC Name |
4-chloro-6-methoxy-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLIOQJTHRFATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733610 | |
| Record name | 4-Chloro-6-methoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-5-methylpyrimidine | |
CAS RN |
960299-06-3 | |
| Record name | 4-Chloro-6-methoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



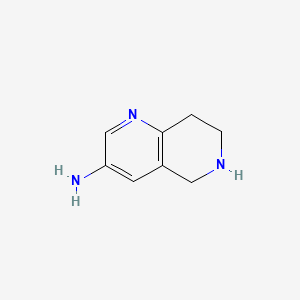
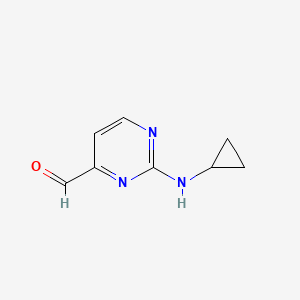
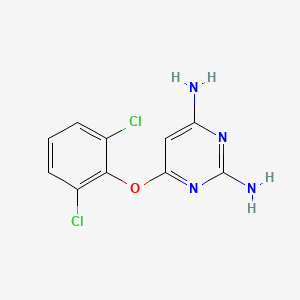
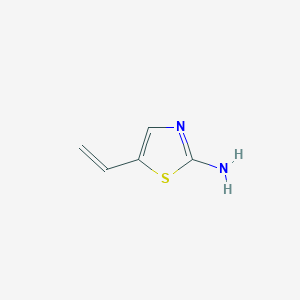


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3030748.png)
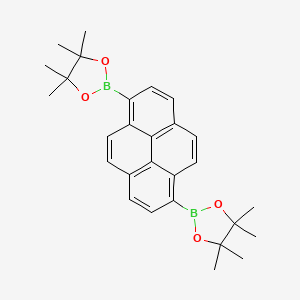

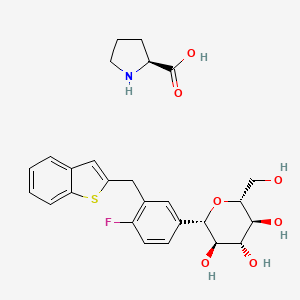

![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)
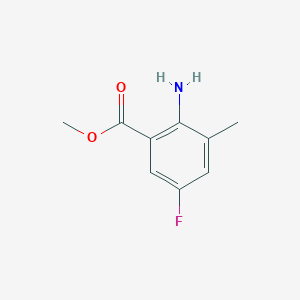
![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)